molecular formula C3H7NO2 B3165146 (S)-2-Hydroxypropanamide CAS No. 89673-71-2

(S)-2-Hydroxypropanamide

Cat. No.: B3165146
CAS No.: 89673-71-2
M. Wt: 89.09 g/mol
InChI Key: SXQFCVDSOLSHOQ-REOHCLBHSA-N
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Description

(S)-2-Hydroxypropanamide: is an organic compound with the molecular formula C3H7NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image The (S)-enantiomer refers to the specific spatial arrangement of atoms that gives the molecule its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enzymatic Resolution: One common method for preparing (S)-2-Hydroxypropanamide is through the enzymatic resolution of racemic mixtures. Enzymes such as lipases can selectively hydrolyze one enantiomer from a racemic mixture, leaving the desired (S)-enantiomer.

    Asymmetric Synthesis: Another approach involves asymmetric synthesis using chiral catalysts or chiral auxiliaries to induce the formation of the (S)-enantiomer preferentially. This method often involves the use of specific ligands and reaction conditions to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic resolution processes due to their efficiency and selectivity. The use of immobilized enzymes can enhance the process by allowing for continuous operation and easy separation of the enzyme from the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-2-Hydroxypropanamide can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield amines or alcohols, depending on the specific conditions and reagents used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include halides and sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxo compounds such as 2-oxopropanamide.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: (S)-2-Hydroxypropanamide is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomeric purity makes it valuable in the preparation of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in enzymatic studies.

Medicine: The compound has potential applications in the development of chiral drugs. Its specific enantiomeric form can lead to different pharmacological effects, making it a candidate for drug development and testing.

Industry: In the industrial sector, this compound is used in the production of chiral intermediates for agrochemicals and other specialty chemicals. Its role as a chiral auxiliary in asymmetric synthesis is also of significant interest.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide functional groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

    ®-2-Hydroxypropanamide: The enantiomer of (S)-2-Hydroxypropanamide, with different spatial arrangement and potentially different biological activity.

    2-Hydroxybutanamide: A homologous compound with an additional carbon atom in the chain.

    2-Hydroxypropanal: An aldehyde analog with similar functional groups but different reactivity.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role as a chiral building block make it valuable in research and industrial applications.

Properties

IUPAC Name

(2S)-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQFCVDSOLSHOQ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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